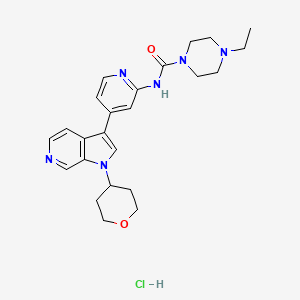

GNF2133 hydrochloride

Description

Properties

Molecular Formula |

C24H31ClN6O2 |

|---|---|

Molecular Weight |

471.0 g/mol |

IUPAC Name |

4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C24H30N6O2.ClH/c1-2-28-9-11-29(12-10-28)24(31)27-23-15-18(3-8-26-23)21-17-30(19-5-13-32-14-6-19)22-16-25-7-4-20(21)22;/h3-4,7-8,15-17,19H,2,5-6,9-14H2,1H3,(H,26,27,31);1H |

InChI Key |

PKSHRWPMQDLRRB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5.Cl |

Origin of Product |

United States |

Foundational & Exploratory

GNF2133 Hydrochloride: A Deep Dive into its Mechanism of Action for Beta-Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNF2133 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] Extensive preclinical studies have demonstrated its efficacy in promoting the proliferation of both rodent and human pancreatic beta-cells.[1][2] This technical guide provides an in-depth overview of the mechanism of action of GNF2133, detailing its molecular target, the downstream signaling pathways it modulates, and the key experimental data supporting its potential as a therapeutic agent for type 1 diabetes.

Core Mechanism: Potent and Selective Inhibition of DYRK1A

GNF2133 acts as a highly potent inhibitor of DYRK1A, a serine/threonine kinase that plays a crucial role in regulating cell proliferation and differentiation. The inhibitory activity of GNF2133 is highly selective for DYRK1A over other kinases, including the closely related Glycogen Synthase Kinase 3β (GSK3β).

Kinase Inhibition Profile

The inhibitory potency of GNF2133 against DYRK1A has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

| Kinase | IC50 (µM) |

| DYRK1A | 0.0062[1] |

| GSK3β | >50[1] |

Signaling Pathway Modulation: The Calcineurin/NFAT Axis

The primary mechanism through which GNF2133 promotes beta-cell proliferation is by modulating the Calcineurin/Nuclear Factor of Activated T-cells (NFAT) signaling pathway. DYRK1A normally acts as a negative regulator of this pathway by phosphorylating NFAT transcription factors, which leads to their export from the nucleus and subsequent inactivation.

By inhibiting DYRK1A, GNF2133 prevents the phosphorylation of NFAT. This allows for the sustained nuclear localization and activation of NFAT, which in turn upregulates the transcription of genes involved in cell cycle progression and proliferation, such as c-Myc.

In Vitro and In Vivo Efficacy

The therapeutic potential of GNF2133 has been demonstrated in various preclinical models, highlighting its ability to induce beta-cell proliferation and improve glucose homeostasis.

In Vitro Beta-Cell Proliferation

GNF2133 has been shown to stimulate the proliferation of both rat and human primary beta-cells in a dose-dependent manner.

In Vivo Efficacy in a Type 1 Diabetes Mouse Model

Studies using the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model, a model for type 1 diabetes, have shown that oral administration of GNF2133 leads to significant improvements in glucose metabolism.

| Animal Model | Dosage | Effect |

| RIP-DTA Mice | 3, 10, 30 mg/kg (oral) | Significantly improves glucose disposal capacity and increases insulin secretion.[1] |

| Wistar Han Rat | 30 mg/kg (oral) | Increases the cell proliferation marker Ki67 and insulin levels. |

Pharmacokinetic Profile

GNF2133 exhibits favorable pharmacokinetic properties, including good oral absorption.

| Species | Dosage | Oral Bioavailability (%) | Key Findings |

| CD-1 Mice | 30 mg/kg (p.o.) | 22.3[1] | Good oral absorption and moderate plasma exposure.[1] |

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of GNF2133.

DYRK1A Kinase Inhibition Assay

-

Principle: A biochemical assay to measure the enzymatic activity of DYRK1A in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Recombinant human DYRK1A enzyme is incubated with a specific peptide substrate and ATP.

-

GNF2133 is added at various concentrations.

-

The phosphorylation of the substrate is quantified, typically using a fluorescence-based method or radiometric analysis.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

Beta-Cell Proliferation Assay

-

Principle: A cell-based assay to quantify the proliferation of primary beta-cells in response to GNF2133 treatment.

-

Methodology:

-

Primary pancreatic islets are isolated and dissociated into single cells.

-

Cells are cultured and treated with different concentrations of GNF2133.

-

Proliferation is assessed using methods such as:

-

EdU (5-ethynyl-2´-deoxyuridine) incorporation: A thymidine analog incorporated into newly synthesized DNA, detected by fluorescence microscopy.

-

Ki67 immunostaining: Staining for the Ki67 protein, a cellular marker for proliferation.

-

-

The percentage of proliferating beta-cells (co-stained for insulin) is quantified.

-

In Vivo RIP-DTA Mouse Study

-

Principle: To evaluate the in vivo efficacy of GNF2133 in a mouse model of beta-cell ablation and diabetes.

-

Methodology:

-

RIP-DTA mice, which express diphtheria toxin A in beta-cells leading to their gradual destruction, are used.

-

Mice are treated with GNF2133 or vehicle control via oral gavage for a specified period.

-

Blood glucose levels are monitored regularly.

-

Glucose tolerance tests and insulin secretion assays (e.g., glucose-potentiated arginine-induced insulin secretion) are performed to assess beta-cell function.

-

At the end of the study, pancreata are collected for histological analysis to quantify beta-cell mass and proliferation.

-

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of type 1 diabetes due to its potent and selective inhibition of DYRK1A, leading to the proliferation of pancreatic beta-cells. Its favorable oral bioavailability further enhances its therapeutic potential. While preclinical data are robust, there is no publicly available information on the clinical trial status of this compound at the time of this report. Future research will likely focus on evaluating the long-term efficacy and safety of GNF2133 in clinical settings to determine its utility as a regenerative therapy for diabetes.

References

The Discovery of GNF2133 Hydrochloride: A Technical Guide to a Potent and Selective DYRK1A Inhibitor

Introduction: GNF2133 hydrochloride is a potent, selective, and orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Identified through the optimization of a 6-azaindole screening hit, GNF2133 has emerged as a promising therapeutic candidate for Type 1 Diabetes.[1][2] Its mechanism of action centers on promoting the proliferation of pancreatic β-cells, the very cells responsible for insulin production that are destroyed in autoimmune diabetes.[1][3] This guide provides a detailed overview of the discovery, mechanism, and preclinical evaluation of GNF2133, tailored for researchers and drug development professionals.

Quantitative Data Summary

The preclinical data for GNF2133 demonstrates its high potency, selectivity, and favorable in vivo characteristics.

Table 1: Biochemical and Cellular Activity

| Parameter | Target/Assay | Value | Citation |

| IC₅₀ | DYRK1A Kinase | 6.2 nM (0.0062 µM) | [2] |

| IC₅₀ | GSK3β Kinase | >50 µM | [2] |

| EC₅₀ | Human β-Cell Proliferation (EdU Assay) | 0.4 µM | [2] |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Parameter | Animal Model | Dose | Value / Outcome | Citation |

| Oral Bioavailability | CD-1 Mice | 30 mg/kg (p.o.) | 22.3% | [2] |

| β-Cell Proliferation | In Vivo Model | 30 mg/kg (p.o., 5 days) | Increased Ki67 marker & insulin | [2] |

| Glucose Disposal | RIP-DTA Mice | 3, 10, 30 mg/kg | Significant, dose-dependent improvement | [2] |

| Insulin Secretion | RIP-DTA Mice | 3, 10, 30 mg/kg | Significantly increased | [2] |

Mechanism of Action: The DYRK1A-NFAT Signaling Axis

DYRK1A acts as a crucial negative regulator of β-cell proliferation. In a resting state, it phosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. This phosphorylation event traps NFAT in the cytoplasm, preventing it from entering the nucleus and activating genes required for cell cycle progression.

GNF2133 selectively inhibits the kinase activity of DYRK1A. This inhibition prevents the phosphorylation of NFAT, allowing it to be dephosphorylated by calcineurin. Dephosphorylated NFAT then translocates to the nucleus, where it binds to DNA and initiates the transcription of pro-proliferative genes, such as Cyclin D1, ultimately driving β-cell division.

References

GNF2133 Hydrochloride: A Technical Guide to a Potent and Selective DYRK1A Inhibitor for Beta-Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNF2133 hydrochloride, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). GNF2133 has emerged as a significant research tool and a potential therapeutic candidate, primarily for its ability to induce pancreatic beta-cell proliferation, offering a promising avenue for the treatment of diabetes.[1][2] This document details the mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and key experimental protocols associated with GNF2133.

Core Mechanism of Action: Targeting DYRK1A to Promote Beta-Cell Proliferation

DYRK1A is a crucial regulator of cell cycle progression and is known to maintain pancreatic beta-cells in a quiescent state.[3] GNF2133 exerts its pro-proliferative effects on beta-cells by selectively inhibiting the kinase activity of DYRK1A.[1] This inhibition disrupts the phosphorylation of key downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[4][5] In their phosphorylated state, NFAT proteins are retained in the cytoplasm; however, inhibition of DYRK1A allows for their dephosphorylation and subsequent translocation into the nucleus.[4][6] Once in the nucleus, NFATs activate the transcription of genes essential for cell cycle entry and progression, thereby promoting the proliferation of beta-cells.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of GNF2133

| Parameter | Value | Cell Line/Assay Condition |

| DYRK1A IC50 | 6.2 nM | Biochemical Kinase Assay |

| GSK3β IC50 | >50 µM | Biochemical Kinase Assay |

| Ba/F3 Cell Proliferation EC50 | Varies by expressed kinase | IL-3 dependent murine pro-B cells |

Table 2: In Vivo Efficacy of GNF2133 in RIP-DTA Mice

| Dosage (oral) | Effect on Glucose Disposal | Effect on Insulin Secretion |

| 3 mg/kg | Significant Improvement | Significant Increase |

| 10 mg/kg | Significant Improvement | Significant Increase |

| 30 mg/kg | Significant Improvement | Significant Increase |

Table 3: Pharmacokinetic Profile of GNF2133 in Mice

| Parameter | Value | Animal Model |

| Oral Bioavailability | 22.3% | CD-1 Mice |

| Dosage | 30 mg/kg (p.o.) | CD-1 Mice |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language for Graphviz.

Caption: DYRK1A-NFAT signaling pathway in beta-cell proliferation.

Caption: General experimental workflow for GNF2133 evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of GNF2133.

DYRK1A Biochemical Kinase Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of GNF2133 against DYRK1A.

-

Materials:

-

Recombinant human DYRK1A enzyme

-

Fluorescein-labeled peptide substrate

-

ATP

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (serial dilutions)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare serial dilutions of GNF2133 in DMSO and then dilute in kinase buffer.

-

Add the diluted GNF2133 or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the DYRK1A enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each GNF2133 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Ba/F3 Cell Proliferation Assay

This protocol describes the assessment of GNF2133's effect on the proliferation of IL-3 dependent Ba/F3 cells engineered to express a specific kinase.[7][8][9][10]

-

Materials:

-

Ba/F3 cells stably expressing the kinase of interest

-

Growth medium (e.g., RPMI-1640 with fetal bovine serum, penicillin/streptomycin)

-

Interleukin-3 (IL-3)

-

This compound (serial dilutions)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

-

-

Procedure:

-

Culture the Ba/F3 cells in growth medium supplemented with IL-3.

-

Wash the cells to remove IL-3 and resuspend them in growth medium without IL-3.

-

Seed the cells into a 96-well plate at a predetermined density.

-

Add serial dilutions of GNF2133 or vehicle to the wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percent proliferation for each GNF2133 concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

In Vivo Efficacy Study in RIP-DTA Mice

This protocol details the evaluation of GNF2133's in vivo efficacy in the Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse model of beta-cell ablation.[1]

-

Animals:

-

Male RIP-DTA mice

-

Age-matched wild-type control mice

-

-

Materials:

-

This compound formulated for oral gavage

-

Vehicle control

-

Glucose solution

-

Arginine solution

-

Blood glucose meter and test strips

-

Insulin ELISA kit

-

-

Procedure:

-

Acclimate the mice and measure baseline blood glucose and body weight.

-

Administer GNF2133 (e.g., 3, 10, 30 mg/kg) or vehicle orally once daily for a specified duration.

-

Monitor blood glucose levels and body weight regularly throughout the study.

-

At the end of the treatment period, perform a glucose-potentiated arginine-induced insulin secretion (GPAIS) test: a. Fast the mice overnight. b. Administer a bolus of glucose via intraperitoneal (i.p.) injection.[11] c. After a short interval, administer a bolus of arginine via i.p. injection.[12][13] d. Collect blood samples at various time points before and after the injections.

-

Measure plasma glucose and insulin levels from the collected blood samples.

-

At the end of the study, euthanize the mice and collect pancreata for histological analysis (e.g., beta-cell mass, proliferation markers).

-

Analyze the data to determine the effect of GNF2133 on glucose tolerance and insulin secretion.

-

Pharmacokinetic Study in Mice

This protocol outlines the assessment of the pharmacokinetic properties of GNF2133 in mice.

-

Animals:

-

Male CD-1 mice

-

-

Materials:

-

This compound formulated for oral (p.o.) and intravenous (i.v.) administration

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

LC-MS/MS system for bioanalysis

-

-

Procedure:

-

Fast the mice overnight before dosing.

-

Administer a single dose of GNF2133 via oral gavage or intravenous injection.

-

Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma.

-

Extract GNF2133 from the plasma samples.

-

Quantify the concentration of GNF2133 in the plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.

-

This comprehensive guide provides a detailed technical overview of this compound, its mechanism of action as a DYRK1A inhibitor, and its potential in promoting beta-cell proliferation. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of diabetes and drug discovery.

References

- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Azaindole derivative GNF2133 as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Oral L-arginine stimulates GLP-1 secretion to improve glucose tolerance in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual mechanism of the potentiation by glucose of insulin secretion induced by arginine and tolbutamide in mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

GNF2133 Hydrochloride: A Technical Guide to a Novel DYRK1A Inhibitor for Beta-Cell Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF2133 hydrochloride is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] This technical guide provides an in-depth overview of GNF2133, focusing on its mechanism of action, preclinical efficacy in promoting pancreatic beta-cell regeneration, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the exploration of GNF2133 and other DYRK1A inhibitors as a potential therapeutic strategy for diabetes.

Introduction

The loss of functional insulin-producing beta-cells is a central pathological feature of both type 1 and type 2 diabetes. Consequently, therapeutic strategies aimed at regenerating or protecting the beta-cell mass are of significant interest. One promising approach is the pharmacological inhibition of DYRK1A, a kinase that acts as a negative regulator of beta-cell proliferation. GNF2133 has emerged as a key compound in this area, demonstrating the ability to induce both rodent and human beta-cell proliferation in vitro and improve glucose homeostasis in preclinical animal models.[1][3]

Mechanism of Action: DYRK1A Inhibition

GNF2133 exerts its pro-proliferative effects on beta-cells by selectively inhibiting DYRK1A. This kinase plays a critical role in maintaining beta-cell quiescence through the phosphorylation of various downstream targets, most notably the Nuclear Factor of Activated T-cells (NFAT) transcription factors.

The DYRK1A-NFAT Signaling Pathway

In resting beta-cells, DYRK1A phosphorylates NFAT proteins, leading to their exclusion from the nucleus and preventing the transcription of genes required for cell cycle progression. By inhibiting DYRK1A, GNF2133 allows for the dephosphorylation of NFAT, facilitating its translocation to the nucleus where it activates the expression of cell cycle regulators, thereby promoting beta-cell division.

Quantitative Data

The following tables summarize the key quantitative data for GNF2133 from preclinical studies.

Table 1: In Vitro Activity of GNF2133

| Parameter | Value | Species | Notes |

| DYRK1A IC50 | 6.2 nM | - | Demonstrates high potency for the target kinase.[2] |

| GSK3β IC50 | >50 µM | - | Indicates high selectivity against GSK3β.[2] |

Table 2: In Vivo Efficacy of GNF2133 in a Mouse Model

| Animal Model | Dosage | Duration | Key Findings |

| RIP-DTA Mice | 3, 10, 30 mg/kg (p.o.) | 5 days | Significant dose-dependent improvement in glucose disposal and increased insulin secretion.[2] |

| CD-1 Mice | 30 mg/kg (p.o.) | Single dose | Good oral absorption with a bioavailability of 22.3%.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used to evaluate the efficacy of GNF2133.

Beta-Cell Proliferation Assay (Immunofluorescence)

This protocol outlines the assessment of beta-cell proliferation using Ki67 and EdU staining in isolated islets.

Materials:

-

Isolated pancreatic islets

-

This compound

-

5-ethynyl-2'-deoxyuridine (EdU)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT™ EdU Cell Proliferation Kit

-

Primary antibodies: anti-insulin, anti-Ki67

-

Fluorescently labeled secondary antibodies

-

DAPI

-

Mounting medium

Procedure:

-

Islet Culture and Treatment: Culture isolated islets in appropriate media. Treat with desired concentrations of GNF2133 and co-incubate with EdU for a specified period (e.g., 24-72 hours).

-

Fixation and Permeabilization: Fix the islets with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

-

EdU Detection: Follow the manufacturer's protocol for the Click-iT™ EdU assay to visualize EdU incorporation.

-

Immunostaining: Block non-specific binding sites and incubate with primary antibodies against insulin and Ki67 overnight at 4°C.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Nuclear Staining: Counterstain with DAPI to visualize cell nuclei.

-

Imaging and Analysis: Mount the islets and acquire images using a fluorescence microscope. Quantify the percentage of insulin-positive cells that are also positive for Ki67 and/or EdU.[4][5]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes the measurement of insulin secretion from isolated islets in response to glucose stimulation.[6][7][8][9]

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)

-

KRBH with high glucose (e.g., 16.7 mM)

-

Insulin ELISA kit

Procedure:

-

Islet Pre-incubation: Hand-pick islets and pre-incubate in KRBH with low glucose for 1-2 hours at 37°C.

-

Basal Insulin Secretion: Incubate the islets in fresh low-glucose KRBH for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

-

Stimulated Insulin Secretion: Incubate the same islets in high-glucose KRBH for 1 hour at 37°C. Collect the supernatant for stimulated insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

-

Data Analysis: Express the results as fold-change in insulin secretion (high glucose vs. low glucose).

In Vivo Studies

Preclinical in vivo studies are essential to evaluate the therapeutic potential of GNF2133.

Animal Model and Dosing

A common model is the RIP-DTA mouse, which has a reduced beta-cell mass. GNF2133 is typically administered via oral gavage.

Safety and Toxicology

Preclinical studies in mice have shown that GNF2133 is generally well-tolerated at therapeutic doses.[1] However, as with any targeted therapy, off-target effects and long-term safety need to be thoroughly investigated.

Clinical Development

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. However, the broader class of DYRK1A inhibitors is of significant interest for clinical development in diabetes and other indications.

Conclusion

This compound is a promising preclinical candidate for beta-cell regeneration. Its high potency and selectivity for DYRK1A, coupled with demonstrated efficacy in promoting beta-cell proliferation and improving glucose metabolism in animal models, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of GNF2133 and the broader class of DYRK1A inhibitors as a potential disease-modifying therapy for diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pronounced proliferation of non-beta cells in response to beta-cell mitogens in isolated human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

GNF2133 Hydrochloride: A Potent DYRK1A Inhibitor for Stimulating Insulin Secretion and Beta-Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GNF2133 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Extensive preclinical research has demonstrated its efficacy in promoting pancreatic β-cell proliferation and enhancing glucose-stimulated insulin secretion.[1][2][3] This technical guide provides a comprehensive overview of the core pharmacology of GNF2133, detailing its mechanism of action, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols used to evaluate its efficacy. The information presented herein is intended to support further research and development of GNF2133 and other DYRK1A inhibitors as potential therapeutic agents for diabetes.

Introduction

The progressive loss of functional pancreatic β-cell mass is a central pathological feature of both type 1 and type 2 diabetes. Therapeutic strategies aimed at regenerating or protecting β-cells hold significant promise for disease modification. DYRK1A has emerged as a key regulator of β-cell proliferation and function. Inhibition of DYRK1A has been shown to promote the proliferation of both rodent and human β-cells, making it an attractive target for the development of novel diabetes therapies.[4][5] GNF2133 is a 6-azaindole derivative identified through medicinal chemistry optimization as a highly potent and selective inhibitor of DYRK1A.[3][6]

Mechanism of Action

GNF2133 exerts its effects on β-cells primarily through the inhibition of DYRK1A kinase activity. DYRK1A is a serine/threonine kinase that plays a crucial role in cell cycle regulation and cellular growth. The inhibition of DYRK1A by GNF2133 leads to a cascade of downstream signaling events that ultimately promote β-cell proliferation and enhance insulin secretion.

Regulation of Cell Cycle Progression

DYRK1A is known to phosphorylate and regulate the activity of several key proteins involved in cell cycle control. By inhibiting DYRK1A, GNF2133 influences these pathways to favor cell cycle entry and progression in β-cells. A key mechanism involves the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[4] DYRK1A normally phosphorylates NFAT, leading to its exclusion from the nucleus. Inhibition of DYRK1A by GNF2133 prevents this phosphorylation, allowing NFAT to translocate to the nucleus and activate the transcription of pro-proliferative genes, including cyclins.[4] GNF2133 has been shown to increase the levels of Cyclin D1 and the proliferation marker Ki67 in β-cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| DYRK1A IC50 | 6.2 nM | [1] |

| GSK3β IC50 | >50 µM | [1] |

Table 2: Pharmacokinetic Properties in CD-1 Mice

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | 22.3% | Oral (p.o.) | [1] |

| Dose | 30 mg/kg | Oral (p.o.) | [1] |

Table 3: In Vivo Efficacy in RIP-DTA Mice

| Parameter | Treatment | Outcome | Reference |

| Glucose Disposal | GNF2133 (3, 10, 30 mg/kg) | Significantly improved | [1] |

| Insulin Secretion | GNF2133 (3, 10, 30 mg/kg) | Significantly increased | [1] |

| β-Cell Proliferation | GNF2133 (30 mg/kg/day for 5 days) | Increased Cyclin D1, Ki67, and insulin levels | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro DYRK1A Inhibition Assay

-

Principle: To determine the half-maximal inhibitory concentration (IC50) of GNF2133 against DYRK1A kinase.

-

Method: A biochemical assay using purified recombinant human DYRK1A enzyme. The kinase activity is measured by quantifying the phosphorylation of a specific substrate peptide in the presence of varying concentrations of GNF2133. The amount of phosphorylated substrate is typically detected using a luminescence-based or fluorescence-based method.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Studies in RIP-DTA Mice

-

Animal Model: Rat insulin promoter-diphtheria toxin A (RIP-DTA) mice. This is a model of β-cell ablation where the expression of the diphtheria toxin A-chain under the control of the rat insulin promoter leads to the progressive loss of β-cells.

-

Dosing: GNF2133 was administered orally (p.o.) once daily at doses of 3, 10, and 30 mg/kg.

-

Glucose-Potentiated Arginine-Induced Insulin Secretion (GPAIS) Challenge:

-

Mice are fasted overnight.

-

A baseline blood sample is collected.

-

Glucose is administered intraperitoneally (i.p.) to raise blood glucose levels.

-

After a set period (e.g., 30 minutes), arginine is administered (i.p.) to stimulate insulin secretion.

-

Blood samples are collected at various time points post-arginine injection to measure plasma insulin levels.

-

Immunohistochemical Analysis of β-Cell Proliferation

-

Tissue Preparation: Pancreata from treated and control animals are harvested, fixed in formalin, and embedded in paraffin.

-

Staining: Pancreatic sections are stained with antibodies against insulin (to identify β-cells), Ki67 (a marker of cell proliferation), and Cyclin D1 (a key cell cycle regulator).

-

Quantification: The number of insulin-positive cells that are also positive for Ki67 or Cyclin D1 is quantified using microscopy and image analysis software to determine the β-cell proliferation index.

TCF7L2 and GNF2133

Transcription factor 7-like 2 (TCF7L2) is a high-mobility group box-containing transcription factor that is a key component of the canonical Wnt signaling pathway. Genetic variants in the TCF7L2 gene are strongly associated with an increased risk of type 2 diabetes, primarily through effects on insulin secretion.[7][8] While both DYRK1A and TCF7L2 are implicated in β-cell function and insulin secretion, there is currently no direct evidence in the published literature to suggest a direct interaction or regulation between GNF2133 and TCF7L2. The pro-proliferative and insulin secretagogue effects of GNF2133 are best understood through its direct inhibition of DYRK1A and the subsequent modulation of downstream signaling pathways such as the NFAT pathway. Further research may explore potential crosstalk between the DYRK1A- and TCF7L2-regulated pathways in β-cells.

Conclusion

This compound is a promising preclinical candidate for the treatment of diabetes. Its potent and selective inhibition of DYRK1A leads to enhanced β-cell proliferation and increased insulin secretion. The data summarized in this guide highlight the significant potential of GNF2133 and provide a foundation for further investigation into its therapeutic utility. The detailed experimental protocols offer a resource for researchers seeking to replicate or build upon these findings. Future studies should focus on the long-term efficacy and safety of GNF2133 in more advanced preclinical models of diabetes.

References

- 1. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dyrk1A induces pancreatic β cell mass expansion and improves glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dyrk1A induces pancreatic β cell mass expansion and improves glucose tolerance | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GNF2133 Hydrochloride: A Potent and Selective DYRK1A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNF2133 hydrochloride is a potent, selective, and orally bioavailable small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] As a member of the 6-azaindole class of compounds, GNF2133 has emerged as a significant research tool for investigating the role of DYRK1A in cellular processes, particularly in the context of pancreatic β-cell proliferation and its potential as a therapeutic agent for type 1 diabetes.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound GNF2133. Its systematic IUPAC name is 4-Ethyl-N-(4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)pyridin-2-yl)piperazine-1-carboxamide hydrochloride.[5]

Caption: 2D Chemical Structure of GNF2133.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2561414-57-9 | [5] |

| Chemical Formula | C₂₄H₃₁ClN₆O₂ | [5] |

| Molecular Weight | 471.00 g/mol | [5] |

| Appearance | Solid powder | [5] |

| SMILES | O=C(N1CCN(CC)CC1)NC2=NC=CC(C3=CN(C4CCOCC4)C5=C3C=CN=C5)=C2.[H]Cl | [5] |

| InChI Key | PKSHRWPMQDLRRB-UHFFFAOYSA-N | [5] |

Pharmacological Properties

GNF2133 is characterized by its high potency and selectivity for DYRK1A over other kinases, notably GSK3β. This selectivity is a key attribute, as off-target inhibition of GSK3β can be a liability for long-term treatment.[2]

Table 2: In Vitro Pharmacological Properties of GNF2133

| Parameter | Value | Species/System | Reference |

| DYRK1A IC₅₀ | 6.2 nM (0.0062 µM) | Biochemical Assay | [1][6] |

| GSK3β IC₅₀ | >50 µM | Biochemical Assay | [1] |

| Cellular Activity | Promotes rodent and human primary β-cell proliferation | In Vitro Cell Culture | [3] |

Table 3: In Vivo Pharmacological and Pharmacokinetic Properties of GNF2133

| Parameter | Value | Species/Model | Dosing | Reference |

| Oral Bioavailability | 22.3% | CD-1 Mice | 30 mg/kg, p.o. | [1] |

| Efficacy | Significantly improves glucose disposal and increases insulin secretion | RIP-DTA Mice | 3, 10, 30 mg/kg, p.o. | [1] |

| Effect on Proliferation Markers | Increased Ki67 and insulin levels | Wistar Han Rats | 30 mg/kg, p.o. | [6] |

Mechanism of Action and Signaling Pathway

DYRK1A plays a crucial role in maintaining pancreatic β-cells in a quiescent state by phosphorylating the Nuclear Factor of Activated T-cells (NFAT) transcription factors. This phosphorylation prevents NFAT from translocating to the nucleus, thereby inhibiting the expression of genes required for cell cycle progression and proliferation.

GNF2133, as a potent inhibitor of DYRK1A, blocks this phosphorylation event. The inhibition of DYRK1A allows for the dephosphorylation of NFAT, which then translocates to the nucleus. In the nucleus, NFAT activates the transcription of target genes, such as cyclins and other cell cycle regulators, ultimately leading to β-cell proliferation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GNF2133 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. confluencediscovery.com [confluencediscovery.com]

GNF2133 Hydrochloride: A Technical Guide to its Role in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF2133 hydrochloride is a potent, selective, and orally active small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] In the context of diabetes research, particularly Type 1 Diabetes (T1D), GNF2133 has emerged as a significant investigational compound.[3][4][5] Its primary therapeutic potential lies in its ability to stimulate the proliferation of pancreatic β-cells, the very cells destroyed by the autoimmune processes in T1D.[3][6] The loss of functional β-cell mass leads to insufficient insulin production and subsequent hyperglycemia.[4][7] By promoting the regeneration of these crucial cells, GNF2133 represents a promising disease-modifying therapeutic strategy, moving beyond mere symptom management to potentially restoring the body's natural insulin-producing capacity.[3][5] This document provides an in-depth technical overview of GNF2133, its mechanism of action, key experimental data, and relevant protocols for the research community.

Core Mechanism of Action: DYRK1A Inhibition and β-Cell Proliferation

DYRK1A is a protein kinase that plays a crucial role in maintaining adult β-cells in a quiescent, non-proliferative state.[8] Inhibition of DYRK1A is a key strategy to reawaken the latent proliferative capacity of these cells.[9][10] GNF2133, an optimized 6-azaindole derivative, selectively inhibits DYRK1A, which in turn allows for cell cycle entry and progression, leading to an increase in β-cell numbers.[3][4] This targeted inhibition has been shown to successfully induce the proliferation of both rodent and human primary β-cells in vitro.[3][11]

Data Presentation

The efficacy and selectivity of GNF2133 have been quantified in several key studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibition Profile

| Target Kinase | IC₅₀ (µM) | Selectivity Note |

| DYRK1A | 0.0062 | Highly potent inhibition.[1][2][11] |

| GSK3β | >50 | Demonstrates high selectivity over GSK3β.[1][2] |

Table 2: In Vivo Efficacy in RIP-DTA Mouse Model

| GNF2133 Dose (mg/kg) | Outcome |

| 3, 10, 30 | Significant, dose-dependent improvement in glucose disposal capacity.[1][2] |

| 3, 10, 30 | Significant, dose-dependent increase in insulin secretion.[1][2] |

Table 3: Pharmacokinetic Profile

| Parameter | Value | Animal Model | Administration |

| Oral Bioavailability | 22.3% | CD-1 Mice | 30 mg/kg; p.o.[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments involving GNF2133.

In Vitro β-Cell Proliferation Assay

-

Objective: To assess the ability of GNF2133 to induce proliferation in primary β-cells.

-

Cell Culture:

-

Isolate primary pancreatic islets from either rats (e.g., Wistar) or human donors using standard collagenase digestion methods.

-

Culture the isolated islets in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Dissociate islets into single cells and plate them on appropriate culture dishes.

-

-

Treatment Protocol:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cultured β-cells with varying concentrations of GNF2133. Include a vehicle-only control (DMSO).

-

Incubate the cells for a defined period (e.g., 72-96 hours).

-

-

Proliferation Assessment:

-

Fix the cells using a standard fixative like 4% paraformaldehyde.

-

Perform immunocytochemistry using antibodies against a proliferation marker, such as Ki67, and insulin to identify proliferating β-cells.

-

Counterstain nuclei with DAPI.

-

Quantify the percentage of Ki67-positive cells within the insulin-positive cell population using fluorescence microscopy and image analysis software. An increase in this percentage compared to the vehicle control indicates induced proliferation.[1]

-

In Vivo Efficacy Study in a Diabetic Mouse Model

The Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) mouse is a model of β-cell ablation and is used to study β-cell regeneration.[3][9]

-

Objective: To evaluate the effect of GNF2133 on glucose metabolism and insulin secretion in a diabetic animal model.

-

Animal Model: Use RIP-DTA mice, which exhibit progressive β-cell loss.

-

Treatment Protocol:

-

Efficacy Endpoints:

-

Glucose Tolerance: Perform a glucose-potentiated arginine-induced insulin secretion (GPAIS) challenge.[3][4]

-

Administer an intraperitoneal (i.p.) injection of glucose followed by an i.p. injection of arginine.

-

Collect blood samples at various time points post-injection to measure plasma glucose and insulin levels.

-

Improved glucose disposal and increased insulin secretion in the GNF2133-treated groups compared to the vehicle group indicate efficacy.[5][6]

-

Challenges and Future Directions

While GNF2133 shows significant promise, research has also highlighted areas requiring further investigation. Administration of GNF2133 to rat models has been observed to induce cellular proliferation in non-pancreatic tissues, including the liver, heart, and kidney. This suggests that strategies to mitigate these hypertrophic effects and enhance tissue-specific delivery will be crucial for its development as an oral therapeutic for diabetes.

The discovery and characterization of GNF2133 have provided a powerful chemical tool to explore the fundamental biology of β-cell regeneration. Future research will likely focus on optimizing its selectivity, developing targeted delivery systems, and exploring combination therapies to maximize its therapeutic potential while ensuring a favorable safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-Azaindole derivative GNF2133 as DYRK1A inhibitor for the treatment of Type 1 diabetes - American Chemical Society [acs.digitellinc.com]

- 6. Selective DYRK1A inhibitor for the treatment of Type 1 Diabetes: Discovery of 6-azaindole derivative GNF2133 - OAK Open Access Archive [oak.novartis.com]

- 7. mdpi.com [mdpi.com]

- 8. Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. medkoo.com [medkoo.com]

GNF2133 Hydrochloride: A Technical Guide to its Selectivity for DYRK1A over GSK3β

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GNF2133 hydrochloride, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). A key characteristic of GNF2133 is its remarkable selectivity for DYRK1A over Glycogen Synthase Kinase 3β (GSK3β), a feature crucial for its therapeutic potential and for minimizing off-target effects. This document outlines the quantitative inhibitory activity, detailed experimental methodologies for assessing kinase inhibition, and the relevant signaling pathways of both kinases.

Data Presentation: Inhibitory Activity of GNF2133

The inhibitory potency of GNF2133 against DYRK1A and GSK3β is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values, highlighting the significant selectivity of GNF2133.

| Kinase Target | GNF2133 IC50 (µM) | Selectivity (fold) |

| DYRK1A | 0.0062 | >8000 |

| GSK3β | >50 |

Data sourced from publicly available information, primarily citing Liu YA, et al. J Med Chem. 2020 Mar 26;63(6):2958-2973.[1]

The data clearly demonstrates that GNF2133 is a highly potent inhibitor of DYRK1A, with an IC50 value in the low nanomolar range. In contrast, its activity against GSK3β is negligible, with an IC50 value greater than 50 µM. This translates to a selectivity of over 8000-fold in favor of DYRK1A, underscoring the compound's specificity.

Experimental Protocols

The determination of IC50 values for kinase inhibitors like GNF2133 involves robust and sensitive biochemical assays. Below are detailed, representative protocols for two commonly used assay formats for determining kinase activity and inhibition: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a luminescence-based ATP detection assay.

DYRK1A Inhibition Assay (Representative TR-FRET Protocol)

This protocol is based on the LanthaScreen® Eu Kinase Binding Assay principle, which measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by a test compound.

Materials:

-

Recombinant human DYRK1A enzyme

-

LanthaScreen® Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

TR-FRET dilution buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound, serially diluted in DMSO

-

384-well, low-volume, black microplates

Procedure:

-

Compound Preparation: Prepare a series of 11-point, 3-fold serial dilutions of GNF2133 in 100% DMSO, starting from a high concentration (e.g., 10 mM).

-

Assay Plate Preparation: Add 50 nL of each GNF2133 dilution or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

-

Kinase/Antibody Mixture Preparation: Prepare a 2X solution of DYRK1A and Eu-anti-tag antibody in TR-FRET dilution buffer at the pre-determined optimal concentrations.

-

Kinase/Antibody Addition: Dispense 5 µL of the 2X kinase/antibody mixture into each well of the assay plate.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Tracer Preparation: Prepare a 2X solution of the Alexa Fluor™ 647-labeled kinase tracer in TR-FRET dilution buffer.

-

Tracer Addition and Reaction Initiation: Add 5 µL of the 2X tracer solution to each well to initiate the binding reaction. The final reaction volume is 10 µL.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percent inhibition, derived from the emission ratio, against the logarithm of the GNF2133 concentration. Determine the IC50 value by fitting the data to a four-parameter logistic model.

GSK3β Inhibition Assay (Representative Luminescence-based Protocol)

This protocol is based on the ADP-Glo™ Kinase Assay principle, which quantifies the amount of ADP produced in a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK3β substrate peptide

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

This compound, serially diluted in DMSO

-

384-well, white, opaque microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of GNF2133 in DMSO as described for the DYRK1A assay.

-

Assay Plate Preparation: Add 50 nL of each GNF2133 dilution or DMSO to the appropriate wells of a 384-well plate.

-

Kinase/Substrate Mixture Preparation: Prepare a 2X solution of GSK3β enzyme and its specific substrate peptide in the kinase reaction buffer.

-

Kinase/Substrate Addition: Add 2.5 µL of the 2X kinase/substrate mixture to each well.

-

Reaction Initiation: Prepare a 2X solution of ATP in the kinase reaction buffer. Add 2.5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.

-

Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Plot the percent inhibition, calculated from the luminescence signal relative to controls, against the logarithm of the GNF2133 concentration. Determine the IC50 value using a four-parameter logistic fit.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways of DYRK1A and GSK3β, and a generalized workflow for determining kinase inhibitor IC50 values.

Caption: Simplified DYRK1A signaling pathway and its inhibition by GNF2133.

Caption: Overview of GSK3β signaling in the Wnt and Insulin pathways.

Caption: Generalized workflow for IC50 determination of a kinase inhibitor.

References

The Development of GNF2133 Hydrochloride: A Technical Guide from Screening Hit to Preclinical Candidate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the development of GNF2133 hydrochloride, a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), from its origins as a screening hit to its establishment as a preclinical candidate for the treatment of type 1 diabetes. This document provides a comprehensive overview of the screening process, structure-activity relationship (SAR) studies, key experimental protocols, and the underlying mechanism of action.

Executive Summary

GNF2133 is a 6-azaindole derivative identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization.[1][2] It is a highly potent and selective inhibitor of DYRK1A, a kinase implicated in the regulation of pancreatic β-cell proliferation.[1][2] By inhibiting DYRK1A, GNF2133 promotes the proliferation of both rodent and human β-cells in vitro and has demonstrated significant dose-dependent improvements in glucose disposal and insulin secretion in preclinical animal models of type 1 diabetes.[1][2] This guide serves as a technical resource for researchers in the fields of diabetes, kinase inhibitors, and drug discovery, providing detailed methodologies and data to support further investigation and development of DYRK1A inhibitors as a therapeutic strategy.

From High-Throughput Screening to a Potent Lead

The journey to GNF2133 began with a high-throughput screen to identify inhibitors of DYRK1A. The initial hit was a 6-azaindole scaffold, which then underwent extensive medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.

High-Throughput Screening (HTS)

While the specific details of the proprietary HTS campaign that identified the initial 6-azaindole hit are not fully disclosed in the public domain, a representative protocol for screening DYRK1A inhibitors is outlined below. Such screens are typically designed to measure the enzymatic activity of DYRK1A in the presence of test compounds.

Experimental Protocol: Representative DYRK1A Inhibition HTS Assay (TR-FRET format)

-

Objective: To identify compounds that inhibit the kinase activity of DYRK1A in a high-throughput format.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common format for HTS. In this assay, a biotinylated peptide substrate is phosphorylated by DYRK1A in the presence of ATP. The phosphorylated substrate is then detected by a europium-labeled anti-phospho-specific antibody. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of DYRK1A will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human DYRK1A enzyme

-

Biotinylated peptide substrate (e.g., a peptide containing the DYRK1A consensus phosphorylation sequence)

-

ATP

-

Europium-labeled anti-phospho-specific antibody

-

Streptavidin-APC conjugate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

384-well low-volume black plates

-

Compound library dissolved in DMSO

-

-

Procedure:

-

Dispense a small volume (e.g., 20 nL) of each compound from the screening library into the wells of a 384-well plate.

-

Add DYRK1A enzyme and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled anti-phospho-specific antibody and streptavidin-APC.

-

Incubate for a further period to allow for antibody binding and FRET signal development.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence to determine the extent of inhibition for each compound. Hits are identified as compounds that cause a significant reduction in the FRET signal compared to control wells.

-

Structure-Activity Relationship (SAR) and Lead Optimization

Following the identification of the 6-azaindole hit, a focused medicinal chemistry effort was undertaken to optimize its properties. The primary goals were to increase potency against DYRK1A, improve selectivity over other kinases (particularly GSK3β), and enhance oral bioavailability. The culmination of this effort was GNF2133. While a detailed SAR table from the proprietary development is not publicly available, the key structural features of GNF2133 and their likely contributions to its activity can be inferred from the final structure and related literature on 6-azaindole inhibitors.

Table 1: Key Pharmacological and Physicochemical Properties of GNF2133

| Parameter | Value | Reference |

| Target | DYRK1A | [1][2] |

| IC50 (DYRK1A) | 6.2 nM (0.0062 µM) | [3][4] |

| IC50 (GSK3β) | >50 µM | [3][4] |

| Oral Bioavailability (CD-1 Mice) | 22.3% | [3] |

| Molecular Formula | C24H29N7O | [4] |

| Molecular Weight | 431.53 g/mol | [4] |

Mechanism of Action: Proliferation of Pancreatic β-Cells

GNF2133 exerts its therapeutic effect by inhibiting DYRK1A, a key negative regulator of β-cell proliferation. In quiescent β-cells, DYRK1A phosphorylates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors, which promotes their export from the nucleus to the cytoplasm, thereby preventing the transcription of genes required for cell cycle progression.

By inhibiting DYRK1A, GNF2133 prevents the phosphorylation of NFAT, allowing it to accumulate in the nucleus. Nuclear NFAT then activates the transcription of pro-proliferative genes, such as c-Myc and cyclins, leading to β-cell division and an increase in β-cell mass.

References

Methodological & Application

GNF2133 Hydrochloride: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF2133 hydrochloride is a potent and selective inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] It has demonstrated significant potential in in vitro studies for inducing pancreatic β-cell proliferation, suggesting its therapeutic utility in the context of type 1 diabetes research.[1][4] This document provides detailed protocols for key in vitro assays to evaluate the activity of this compound.

Mechanism of Action

GNF2133 selectively inhibits the kinase activity of DYRK1A.[1][3] DYRK1A is known to phosphorylate and regulate various cellular proteins, including transcription factors of the NFAT (Nuclear Factor of Activated T-cells) family.[5] By inhibiting DYRK1A, GNF2133 prevents the phosphorylation of NFAT, allowing its translocation to the nucleus and subsequent activation of target genes involved in cell proliferation, such as c-Myc.[5]

Data Presentation

In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | DYRK1A | IC50 | 6.2 nM (0.0062 µM) | [1][3] |

| Biochemical Assay | GSK3β | IC50 | >50 µM | [1][3] |

| Cell-Based Assay | Human β-cells | EC50 (Proliferation) | 0.4 µM | MedchemExpress |

| Cell-Based Assay | Rat β-cells | EC50 (Proliferation) | 0.21 µM | MedchemExpress |

Experimental Protocols

DYRK1A Biochemical Kinase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against purified DYRK1A enzyme.

Workflow for DYRK1A Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of GNF2133 against DYRK1A.

Materials:

-

This compound

-

Recombinant human DYRK1A enzyme

-

DYRKtide peptide substrate (or other suitable substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (or equivalent)

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to achieve the final desired concentrations for the assay.

-

Enzyme and Substrate Preparation: Dilute the DYRK1A enzyme and substrate (e.g., DYRKtide) to their final concentrations in the kinase assay buffer.

-

Assay Plate Setup: Add the diluted this compound solutions and a vehicle control (DMSO) to the wells of the assay plate.

-

Enzyme Addition: Add the diluted DYRK1A enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be close to the Km value for DYRK1A.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). Follow the manufacturer's instructions for the detection procedure.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

β-Cell Proliferation Assay (EdU Incorporation)

This protocol measures the effect of this compound on the proliferation of pancreatic β-cells by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.

Workflow for β-Cell Proliferation Assay

Caption: Workflow for assessing GNF2133-induced β-cell proliferation via EdU incorporation.

Materials:

-

This compound

-

Pancreatic β-cell line (e.g., EndoC-βH1, INS-1E) or primary islets

-

Cell culture medium and supplements

-

EdU (5-ethynyl-2'-deoxyuridine)

-

Click-iT™ EdU Cell Proliferation Kit (or equivalent)

-

Primary antibody against insulin (optional)

-

Fluorescently labeled secondary antibody (optional)

-

DAPI or Hoechst stain

-

96-well imaging plates

Procedure:

-

Cell Seeding: Seed the β-cells in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM.

-

Incubation: Incubate the cells for the desired period (e.g., 24 to 96 hours) to allow for cell proliferation and EdU incorporation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).

-

EdU Detection: Perform the Click-iT™ reaction by incubating the cells with a fluorescent azide, which will covalently bind to the incorporated EdU.

-

Immunostaining (Optional): To specifically identify β-cells, perform immunofluorescence staining for insulin.

-

Nuclear Staining: Counterstain the cell nuclei with DAPI or Hoechst.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of EdU-positive cells (and insulin-positive, if applicable) relative to the total number of cells (DAPI-positive).

-

Data Analysis: Plot the percentage of proliferating cells against the this compound concentration and determine the EC50 value.

NFAT Reporter Assay

This assay measures the activation of the NFAT signaling pathway in response to this compound treatment using a reporter gene (e.g., luciferase or GFP) under the control of an NFAT-responsive promoter.

Signaling Pathway of GNF2133 Action

Caption: GNF2133 inhibits DYRK1A, leading to NFAT activation and β-cell proliferation.

Materials:

-

This compound

-

A suitable host cell line (e.g., HEK293T)

-

NFAT-luciferase reporter plasmid

-

A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection: Co-transfect the host cells with the NFAT-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Cell Seeding: After transfection, seed the cells into a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NFAT activity for each this compound concentration compared to the vehicle control.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to consult the primary literature for further details. All reagents should be handled according to their safety data sheets. This information is for research use only and not for diagnostic or therapeutic purposes.

References

GNF2133 Hydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNF2133 hydrochloride is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Its primary mechanism of action involves the modulation of key cellular processes, including cell cycle progression, making it a valuable tool for research in areas such as diabetes and neurodegenerative diseases.[3][4] GNF2133 has demonstrated efficacy in promoting the proliferation of both rodent and human pancreatic β-cells, highlighting its potential as a therapeutic agent for type 1 diabetes.[1][3][4]

These application notes provide a comprehensive overview of the use of this compound in cell culture, including recommended working concentrations, detailed experimental protocols, and an exploration of its underlying signaling pathways.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

| IC₅₀ (DYRK1A) | 6.2 nM (0.0062 µM) | Recombinant human DYRK1A | [1][5] |

| EC₅₀ (Proliferation) | 0.4 µM | Human pancreatic β-cells | [1] |

| Solubility | Soluble in DMSO | - | [5] |

| Storage | Powder: -20°C (short-term), -80°C (long-term) | - | [5] |

| Stock Solution (in DMSO): -20°C or -80°C | - |

Table 2: Recommended Working Concentration Ranges for Cell Culture Assays

| Assay Type | Recommended Concentration Range | Incubation Time | Notes |

| Cell Proliferation (e.g., EdU, MTT) | 0.1 µM - 10 µM | 24 - 96 hours | Start with a dose-response curve centered around the EC₅₀ (0.4 µM). |

| Western Blotting | 1 µM - 10 µM | 6 - 48 hours | Concentration and time may vary depending on the target protein's turnover rate. |

| Cytotoxicity (e.g., MTT, LDH) | 1 µM - 50 µM | 24 - 72 hours | It is crucial to determine the cytotoxic threshold for your specific cell line. |

Signaling Pathways

This compound exerts its pro-proliferative effects primarily through the inhibition of DYRK1A, a key regulator of cell cycle entry. DYRK1A is known to phosphorylate and thereby regulate the activity and localization of several proteins involved in cell cycle control.

One of the primary mechanisms involves the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. In quiescent cells, DYRK1A phosphorylates NFAT transcription factors, leading to their export from the nucleus and subsequent inactivation. By inhibiting DYRK1A, GNF2133 prevents this phosphorylation, allowing NFAT to translocate to the nucleus where it promotes the transcription of genes that drive cell cycle progression.

Additionally, DYRK1A can directly phosphorylate and promote the degradation of Cyclin D1, a critical protein for G1 phase progression. Inhibition of DYRK1A by GNF2133 is therefore expected to increase Cyclin D1 levels, further contributing to cell cycle entry.

Experimental Protocols

Protocol 1: Pancreatic β-Cell Proliferation Assay (EdU Incorporation)

This protocol describes the assessment of β-cell proliferation induced by GNF2133 using the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay, which measures DNA synthesis.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Primary pancreatic islets or a β-cell line (e.g., INS-1E)

-

Complete cell culture medium

-

96-well cell culture plates

-

EdU incorporation assay kit (e.g., Click-iT™ EdU Imaging Kit)

-

Anti-insulin antibody

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers

Procedure:

-

Cell Seeding: Seed dispersed islet cells or a β-cell line at an appropriate density in a 96-well plate to achieve 60-70% confluency at the end of the experiment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

-

EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM at the same time as the GNF2133 treatment.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Cell Fixation and Permeabilization:

-

Carefully remove the culture medium and wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

Wash twice with PBS.

-

-

EdU Detection: Follow the manufacturer's instructions for the Click-iT™ reaction to detect incorporated EdU.

-

Immunostaining:

-

Block the cells with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate with a primary antibody against insulin overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Nuclear Staining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of EdU-positive cells within the insulin-positive cell population.

Protocol 2: Western Blot Analysis of Downstream Targets

This protocol outlines the procedure for assessing changes in the protein levels of downstream targets of DYRK1A, such as Cyclin D1 and the proliferation marker Ki67, following GNF2133 treatment.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Pancreatic β-cells or other relevant cell line

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Cyclin D1, anti-Ki67, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with GNF2133 (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 24-48 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cyclin D1, Ki67, and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative changes in protein expression.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of GNF2133 and to establish a non-toxic working concentration range.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cell line of interest

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Add serial dilutions of GNF2133 (e.g., 0.1 µM to 50 µM) to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the GNF2133 concentration to determine the IC₅₀ for cytotoxicity.

Conclusion

This compound is a valuable research tool for investigating the role of DYRK1A in cell cycle regulation and for exploring its therapeutic potential, particularly in the context of β-cell regeneration. The protocols and data presented here provide a foundation for researchers to design and execute experiments using GNF2133 in a variety of cell culture applications. It is recommended that researchers optimize the provided protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for GNF2133 Hydrochloride in Diabetes Animal Models

For Researchers, Scientists, and Drug Development Professionals